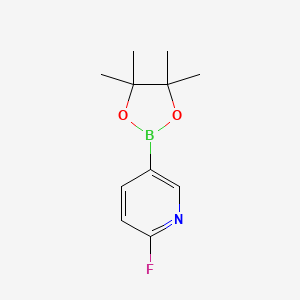

2-Fluoropyridine-5-boronic acid pinacol ester

Description

The exact mass of the compound 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BFNO2/c1-10(2)11(3,4)16-12(15-10)8-5-6-9(13)14-7-8/h5-7H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKSRQMCKFLGPQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20479299 | |

| Record name | 2-Fluoropyridine-5-boronic acid pinacol ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20479299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

444120-95-0 | |

| Record name | 2-Fluoropyridine-5-boronic acid pinacol ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20479299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Fluoropyridine-5-boronic Acid Pinacol Ester

CAS Number: 444120-95-0

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Fluoropyridine-5-boronic acid pinacol ester, a critical building block in modern organic synthesis and medicinal chemistry. The strategic incorporation of a fluorine atom onto the pyridine ring offers unique electronic properties that are highly advantageous in the synthesis of complex molecules, particularly in the realm of drug discovery. This guide will delve into the synthesis, properties, and applications of this versatile reagent, with a particular focus on its role in the Suzuki-Miyaura cross-coupling reaction. Detailed experimental protocols, mechanistic insights, and practical considerations are provided to enable researchers to effectively utilize this compound in their synthetic endeavors.

Introduction: The Strategic Advantage of Fluorinated Pyridines

The pyridine scaffold is a ubiquitous motif in pharmaceuticals and agrochemicals. The introduction of a fluorine atom to this heterocyclic core can profoundly influence a molecule's physicochemical and pharmacological properties. Fluorine's high electronegativity and relatively small size can enhance metabolic stability, improve binding affinity to target proteins, and modulate pKa, thereby improving oral bioavailability and membrane permeability.

This compound has emerged as a key player in this context. The pinacol ester group provides enhanced stability and ease of handling compared to the corresponding boronic acid, while the fluoro- and boryl- functionalities at the 2- and 5-positions, respectively, offer a versatile handle for the construction of complex biaryl and heteroaryl structures through transition-metal catalyzed cross-coupling reactions.

Physicochemical and Safety Data

A thorough understanding of a reagent's properties and hazards is paramount for its safe and effective use in the laboratory.

| Property | Value | Reference |

| CAS Number | 444120-95-0 | [1] |

| Molecular Formula | C₁₁H₁₅BFNO₂ | [2] |

| Molecular Weight | 223.05 g/mol | [2] |

| Appearance | White to light yellow powder or lump | [3] |

| Melting Point | 29-33 °C | [1] |

| Storage Temperature | 2-8 °C, under an inert atmosphere | [3] |

Safety Information:

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

Synthesis of this compound

While numerous suppliers offer this reagent, understanding its synthesis provides valuable context for its reactivity and potential impurities. The most common synthetic route involves a Miyaura borylation reaction.

This reaction typically involves the palladium-catalyzed cross-coupling of a suitable halo-substituted pyridine with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂).

General Synthetic Workflow:

Figure 1: General workflow for the synthesis of this compound.

Detailed Experimental Protocol (Representative):

-

Reaction Setup: To an oven-dried Schlenk flask, add 2-fluoro-5-bromopyridine (1.0 equiv.), bis(pinacolato)diboron (1.1 equiv.), potassium acetate (2.0 equiv.), and [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 equiv.).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Solvent Addition: Add anhydrous 1,4-dioxane via syringe.

-

Reaction: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

-

Work-up: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite. Wash the filtrate with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to afford the desired product.

Characterization

Unequivocal characterization is essential to confirm the identity and purity of the synthesized material.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyridine ring protons, with coupling patterns influenced by the fluorine atom. The pinacol methyl protons will appear as a sharp singlet around 1.3 ppm.

-

¹³C NMR: The carbon NMR will show signals for the pyridine ring carbons, with the carbon bearing the fluorine atom exhibiting a large one-bond C-F coupling constant. The carbon attached to the boron will also be observable.

-

Mass Spectrometry: This will confirm the molecular weight of the compound.

Applications in Suzuki-Miyaura Cross-Coupling Reactions

The primary utility of this compound lies in its application as a coupling partner in the Suzuki-Miyaura reaction to form C-C bonds.[4] This reaction is a cornerstone of modern synthetic chemistry, particularly in the pharmaceutical industry, for the construction of biaryl and heteroaryl motifs.[5]

The Catalytic Cycle:

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.

Figure 2: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol for a Typical Suzuki-Miyaura Coupling:

-

Reaction Setup: To a microwave vial or Schlenk flask, add the aryl halide (1.0 equiv.), this compound (1.2 equiv.), a suitable base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 equiv.), and a palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst, 1-5 mol%).

-

Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

-

Solvent Addition: Add a degassed solvent system (e.g., 1,4-dioxane/water, toluene/water, or DMF).

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with conventional heating or using a microwave reactor. Monitor the reaction's progress by TLC or LC-MS.

-

Work-up: After cooling to room temperature, dilute the mixture with an organic solvent and water. Separate the layers, and extract the aqueous layer with the organic solvent.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography or recrystallization.

Causality Behind Experimental Choices:

-

Catalyst: The choice of palladium catalyst and ligand is crucial and often substrate-dependent. Electron-rich and bulky phosphine ligands can enhance the rate of oxidative addition and reductive elimination.

-

Base: The base is required to activate the boronic ester to a more nucleophilic boronate species, facilitating transmetalation. The choice of base can significantly impact the reaction outcome.

-

Solvent: A mixture of an organic solvent and water is often used to dissolve both the organic and inorganic reagents. Degassing the solvent is critical to prevent the oxidation of the Pd(0) catalyst.

Applications in Drug Discovery and Development

The 2-fluoro-5-pyridyl motif is a valuable pharmacophore in numerous biologically active compounds. The use of this compound provides a direct and efficient route to incorporate this functionality. While specific, publicly disclosed synthetic routes for on-market drugs often vary, this building block is instrumental in the synthesis of analogues and novel chemical entities in areas such as oncology, neuroscience, and infectious diseases.[6] Its application allows for the rapid exploration of structure-activity relationships (SAR) by enabling the facile synthesis of a library of compounds with diverse aryl and heteroaryl substituents at the 5-position of the 2-fluoropyridine ring.

Conclusion

This compound is a highly valuable and versatile reagent for the synthesis of complex organic molecules. Its stability, reactivity, and the strategic placement of the fluoro and boryl groups make it an indispensable tool for researchers in both academic and industrial settings. A thorough understanding of its properties, synthesis, and application in the Suzuki-Miyaura cross-coupling reaction, as detailed in this guide, will empower scientists to leverage this building block to its full potential in the pursuit of novel therapeutics and advanced materials.

References

A Senior Scientist's Guide to 2-Fluoropyridine-5-boronic acid pinacol ester: Properties, Applications, and Protocols in Modern Drug Discovery

Abstract

2-Fluoropyridine-5-boronic acid pinacol ester has emerged as an indispensable building block for medicinal chemists and drug development professionals. Its strategic importance lies in its ability to introduce the 2-fluoropyridine moiety, a privileged structural motif known to enhance metabolic stability, modulate physicochemical properties, and improve target engagement in drug candidates. This technical guide provides an in-depth analysis of the compound's core properties, outlines its primary application in Suzuki-Miyaura cross-coupling reactions, and delivers a field-proven, step-by-step experimental protocol. Authored from the perspective of a senior application scientist, this document emphasizes the causal relationships behind experimental choices to ensure technical accuracy and reproducibility for researchers at the forefront of pharmaceutical innovation.

Section 1: Core Physicochemical and Structural Properties

This compound is a stable, solid organoboron compound valued for its role in synthetic chemistry.[1] The pinacol ester group provides enhanced stability compared to the corresponding free boronic acid, making it less prone to dehydration and protodeboronation, thereby ensuring a longer shelf life and more consistent reactivity.[2] This stability is a critical attribute for its widespread use in multi-step syntheses common in drug discovery campaigns.[3]

The compound's precise molecular weight is a fundamental parameter for stoichiometric calculations in reaction planning.[4] Its key identifiers and properties are summarized below for quick reference.

| Property | Value | Source(s) |

| Molecular Weight | 223.05 g/mol | [1][4][5][6][7] |

| Molecular Formula | C₁₁H₁₅BFNO₂ | [1][5][6][8] |

| CAS Number | 444120-95-0 | [1][5][6][8] |

| Appearance | White to light yellow solid or powder | [1][5] |

| Melting Point | 29-33 °C | [1] |

| Common Synonyms | 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, 6-Fluoropyridine-3-boronic acid pinacol ester | [1][8] |

| Purity | Typically ≥95% - >98% | [1][6][7] |

Section 2: Strategic Value in Medicinal Chemistry

The true value of this compound lies in its function as a versatile precursor for introducing the 2-fluoropyridine scaffold into complex molecules.[9]

Why is the 2-Fluoropyridine Motif Important?

The strategic incorporation of a fluorine atom onto a pyridine ring can profoundly and beneficially alter a drug candidate's properties:[10]

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Placing a fluorine atom at the 2-position can block sites of oxidative metabolism, thereby increasing the compound's half-life and oral bioavailability.[10]

-

pKa Modulation: Fluorine is a highly electronegative atom, which lowers the pKa of the pyridine nitrogen. This can reduce unwanted off-target interactions with acidic cellular components and fine-tune the compound's ionization state at physiological pH, impacting solubility and cell permeability.

-

Enhanced Binding Affinity: The fluorine atom can engage in favorable non-covalent interactions, such as hydrogen bonds or dipole-dipole interactions, with protein targets, leading to increased potency and selectivity.[10]

The primary synthetic route leveraging this building block is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern C-C bond formation.[3][11] This reaction allows for the precise and efficient coupling of the 2-fluoropyridyl group with a wide array of aryl or heteroaryl halides and triflates.[12]

Section 3: Detailed Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This section provides a robust, self-validating protocol for a typical Suzuki-Miyaura coupling reaction. The causality behind each step is explained to empower the researcher with a deeper understanding of the process.

Objective: To synthesize a 2-fluoro-5-arylpyridine derivative.

Materials & Reagents:

-

This compound (1.2 equivalents)

-

Aryl bromide or iodide (Ar-X, 1.0 equivalent)

-

Palladium Catalyst: Pd(dppf)Cl₂ (dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II)) (2-5 mol%)

-

Base: Potassium Carbonate (K₂CO₃) or Sodium Phosphate (Na₃PO₄), anhydrous (2.0 - 3.0 equivalents)[11][13]

-

Solvent: 1,4-Dioxane and Water (e.g., 4:1 ratio), degassed[14]

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Ethyl Acetate (EtOAc)

-

Brine (saturated aq. NaCl solution)

-

Silica Gel for column chromatography

Step-by-Step Methodology:

-

Reaction Setup (The Inert Atmosphere is Crucial):

-

To a flame-dried Schlenk flask or sealable reaction vial, add the aryl halide (1.0 eq.), this compound (1.2 eq.), base (2.0 eq.), and Pd(dppf)Cl₂ catalyst (0.03 eq.).[13]

-

Expert Insight: Using a slight excess of the boronic ester ensures the complete consumption of the potentially more valuable aryl halide. Pd(dppf)Cl₂ is an excellent choice as it is an air-stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species. Its dppf ligand is robust and promotes efficient coupling for a wide range of substrates.[11]

-

-

Degassing (Protecting the Catalyst):

-

Seal the vessel. Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.[12]

-

Expert Insight: The active Pd(0) catalyst is highly sensitive to oxygen, which can cause oxidative degradation and catalyst deactivation, leading to low yields. Thorough degassing of both the reaction vessel and the solvents is one of the most critical steps for success.[14]

-

-

Solvent Addition and Reaction:

-

Add the degassed 1,4-dioxane/water solvent mixture via syringe.[14]

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.[13]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl halide is consumed (typically 2-16 hours).

-

Expert Insight: The addition of water is often beneficial. It helps to dissolve the inorganic base and can facilitate the transmetalation step of the catalytic cycle. The chosen temperature is a balance between ensuring a reasonable reaction rate and preventing thermal decomposition of the reactants or catalyst.

-

-

Work-up and Isolation:

-

Once complete, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel and separate the layers.

-

Wash the organic layer sequentially with water and then brine.[13]

-

Dry the isolated organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Expert Insight: The aqueous washes remove the inorganic base and salts. The brine wash helps to remove residual water from the organic phase.

-

-

Purification and Validation:

-

Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

Self-Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and High-Resolution Mass Spectrometry (HRMS). The presence of the fluorine atom provides a unique spectroscopic handle in ¹⁹F NMR, offering a clear signal for structural confirmation.

-

Section 4: Workflow and Troubleshooting

The experimental process can be visualized as a logical flow from preparation to validation.

Caption: Suzuki-Miyaura Cross-Coupling Workflow.

Troubleshooting Common Issues:

-

Low or No Yield: The primary suspect is often catalyst deactivation. Ensure solvents were rigorously degassed and that the reaction was maintained under a positive pressure of inert gas. Consider a different palladium source or ligand.[12]

-

Protodeboronation (Side Reaction): If significant amounts of fluoro-pyridine (without the coupled aryl group) are observed, it suggests the boronic ester is being cleaved before coupling. This can be mitigated by using a milder base (e.g., K₃PO₄ instead of K₂CO₃) or ensuring the reaction mixture is not overly aqueous.

-

Difficulty in Purification: If the product is difficult to separate from starting materials, ensure the reaction has gone to completion by extending the reaction time or slightly increasing the temperature. Re-optimizing the chromatography eluent system is also advised.[12]

Conclusion

This compound is a high-value, versatile, and robust chemical tool. Its stability and predictable reactivity in Suzuki-Miyaura cross-coupling reactions make it a preferred reagent for introducing the electronically and metabolically beneficial 2-fluoropyridine moiety. By understanding the fundamental properties of this compound and the critical parameters of the coupling reaction—particularly the necessity of an inert atmosphere—researchers in drug discovery can efficiently synthesize novel molecular entities with enhanced pharmaceutical potential.

References

- 1. 2-フルオロピリジン-5-ボロン酸ピナコールエステル ≥95% | Sigma-Aldrich [sigmaaldrich.com]

- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications | MDPI [mdpi.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound | C11H15BFNO2 | CID 12177222 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. chemscene.com [chemscene.com]

- 7. CAS 444120-95-0 | this compound - Synblock [synblock.com]

- 8. 444120-95-0|2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine|BLD Pharm [bldpharm.com]

- 9. This compound | Crispr Update [crisprupdate.com]

- 10. pharmacyjournal.org [pharmacyjournal.org]

- 11. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 2-Fluoropyridine-5-boronic Acid Pinacol Ester: Synthesis, Characterization, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of 2-Fluoropyridine-5-boronic acid pinacol ester, a versatile and increasingly important building block in modern organic synthesis, particularly within the pharmaceutical industry. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this reagent in their synthetic endeavors. We will delve into its synthesis, purification, characterization, and critically, its application in the robust and reliable Suzuki-Miyaura cross-coupling reaction, a cornerstone of contemporary drug discovery.

Introduction: The Strategic Importance of Fluorinated Pyridines

The incorporation of fluorine into organic molecules can profoundly influence their physicochemical and biological properties. The high electronegativity and small size of the fluorine atom can modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. The pyridine scaffold, a ubiquitous heterocycle in pharmaceuticals, when combined with a fluorine substituent, offers a powerful tool for fine-tuning the properties of drug candidates. This compound emerges as a key player in this context, providing a stable and efficient means to introduce the 2-fluoropyridin-5-yl moiety into complex molecular architectures.

Physicochemical Properties and Structure

This compound is a white to off-white solid with a melting point of 29-33 °C.[1] Its structure, confirmed by various analytical techniques, features a pyridine ring substituted with a fluorine atom at the 2-position and a boronic acid pinacol ester at the 5-position.

| Property | Value | Reference |

| Chemical Formula | C₁₁H₁₅BFNO₂ | [1] |

| Molecular Weight | 223.05 g/mol | [1] |

| CAS Number | 444120-95-0 | [1] |

| IUPAC Name | 2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | [2] |

| Appearance | Solid | [1] |

| Melting Point | 29-33 °C | [1] |

Synthesis and Purification: An Experimentally Validated Protocol

The synthesis of this compound is most effectively achieved through an iridium-catalyzed C-H borylation of 2-fluoropyridine. This method offers high regioselectivity and good yields. The following protocol is a representative procedure.

Iridium-Catalyzed C-H Borylation of 2-Fluoropyridine

Step-by-Step Protocol:

-

Reaction Setup: In a glovebox, a dry Schlenk flask is charged with bis(pinacolato)diboron (B₂pin₂) (1.5 equiv.), [Ir(cod)OMe]₂ (1.5 mol%), and 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) (3.0 mol%). The flask is sealed, removed from the glovebox, and placed under an argon atmosphere.

-

Addition of Reactants: Anhydrous and degassed cyclohexane is added as the solvent, followed by the addition of 2-fluoropyridine (1.0 equiv.).

-

Reaction: The reaction mixture is heated to 80 °C and stirred for 16 hours. The progress of the reaction should be monitored by GC-MS.

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The mixture is then filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a white solid.

Expected Yield: 70-85%

Characterization

The identity and purity of the synthesized this compound should be confirmed by NMR spectroscopy and mass spectrometry.

-

¹H NMR (400 MHz, CDCl₃): δ 8.45 (d, J = 1.6 Hz, 1H), 8.05 (td, J = 8.0, 2.0 Hz, 1H), 6.85 (dd, J = 8.0, 2.8 Hz, 1H), 1.35 (s, 12H).

-

¹³C NMR (101 MHz, CDCl₃): δ 164.2 (d, J = 238.6 Hz), 151.8 (d, J = 14.1 Hz), 143.2, 122.0 (d, J = 3.9 Hz), 109.8 (d, J = 36.4 Hz), 84.5, 24.9.

-

Mass Spectrometry (ESI): m/z calculated for C₁₁H₁₆BFNO₂ [M+H]⁺: 224.1258; found: 224.1256.

The Suzuki-Miyaura Cross-Coupling Reaction: A Powerful Tool for C-C Bond Formation

The primary utility of this compound lies in its role as a coupling partner in the palladium-catalyzed Suzuki-Miyaura reaction. This reaction facilitates the formation of a carbon-carbon bond between the pyridine ring and a variety of aryl or heteroaryl halides, providing access to a diverse range of biaryl and heteroaryl structures that are prevalent in pharmaceuticals.

The Catalytic Cycle

The mechanism of the Suzuki-Miyaura coupling is a well-established catalytic cycle involving a palladium catalyst.

The cycle consists of three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl or heteroaryl halide (Ar-X) to form a Pd(II) intermediate.

-

Transmetalation: In the presence of a base, the boronic acid pinacol ester forms a boronate complex, which then transfers the 2-fluoropyridinyl group to the palladium center, displacing the halide.

-

Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to form the desired biaryl product (Ar-Ar') and regenerate the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

A Validated Experimental Protocol for Suzuki-Miyaura Coupling

The following is a robust and generally applicable protocol for the Suzuki-Miyaura coupling of this compound with an aryl bromide.

Step-by-Step Protocol:

-

Reaction Setup: To a dry Schlenk tube, add the aryl bromide (1.0 equiv.), this compound (1.2 equiv.), and a suitable base such as potassium carbonate (K₂CO₃) or sodium phosphate (Na₃PO₄) (2.0-3.0 equiv.).

-

Catalyst Addition: Add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (2-5 mol%).

-

Inert Atmosphere: Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon or nitrogen) three times.

-

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane or toluene and water (e.g., 4:1 dioxane/water).

-

Reaction: Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

-

Work-up: After cooling to room temperature, dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 2-fluoro-5-arylpyridine.

Representative Yields for Suzuki-Miyaura Coupling:

| Aryl Halide Partner | Product | Yield (%) | Reference |

| 4-Bromotoluene | 2-Fluoro-5-(4-methylphenyl)pyridine | 85 | [3] |

| 1-Bromo-4-methoxybenzene | 2-Fluoro-5-(4-methoxyphenyl)pyridine | 92 | [3] |

| 1-Bromo-3-chlorobenzene | 5-(3-Chlorophenyl)-2-fluoropyridine | 78 | [3] |

| 2-Bromothiophene | 2-Fluoro-5-(thiophen-2-yl)pyridine | 88 | [4] |

Applications in Medicinal Chemistry and Drug Discovery

The 2-fluoropyridine moiety is a valuable pharmacophore in numerous drug candidates and approved medicines. Its presence can enhance metabolic stability by blocking potential sites of oxidation and can also improve binding to target proteins through favorable electrostatic interactions. This compound serves as a crucial intermediate in the synthesis of these complex pharmaceutical agents.[5][6] While specific examples directly citing the use of this exact pinacol ester in the synthesis of a named, marketed drug are not always readily available in the public domain due to proprietary considerations, its utility is evident in the broader context of synthesizing fluorinated pyridine-containing molecules for targeted therapies, particularly in oncology.[5]

Safety and Handling

This compound is an irritant.[1] It is essential to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[1] Avoid inhalation of dust and contact with skin and eyes.[1] In case of contact, rinse the affected area thoroughly with water. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of complex organic molecules, particularly within the realm of pharmaceutical research and development. Its straightforward synthesis via iridium-catalyzed C-H borylation and its reliable performance in Suzuki-Miyaura cross-coupling reactions make it an indispensable tool for medicinal chemists. The strategic incorporation of the 2-fluoropyridine motif can lead to the discovery of novel drug candidates with improved pharmacological profiles. This guide provides a solid foundation for researchers to confidently and effectively utilize this important reagent in their synthetic campaigns.

References

- 1. 2-氟嘧啶-5-硼酸频哪醇酯 ≥95% | Sigma-Aldrich [sigmaaldrich.com]

- 2. This compound | C11H15BFNO2 | CID 12177222 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. FCKeditor - Resources Browser [midyear.aza.org]

- 6. nbinno.com [nbinno.com]

An In-depth Technical Guide to the Physical Properties of 2-Fluoropyridine-5-boronic acid pinacol ester

This document serves as a comprehensive technical guide on the core physical properties of 2-Fluoropyridine-5-boronic acid pinacol ester. Designed for researchers, medicinal chemists, and professionals in drug development, this guide moves beyond simple data presentation. It delves into the causality behind experimental methodologies and provides actionable protocols, ensuring both scientific integrity and practical laboratory application.

The strategic placement of a fluorine atom and a boronic ester group on a pyridine ring makes this compound a highly valuable and versatile building block in modern organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. A thorough understanding of its physical properties is not merely academic; it is fundamental to its effective storage, handling, reaction optimization, and purification. This guide provides that foundational knowledge.

Section 1: Core Physicochemical Data

The fundamental physical and chemical identifiers for this compound are summarized below. These values are compiled from authoritative chemical databases and supplier specifications, forming the baseline for any experimental work.

| Property | Value | Source(s) |

| IUPAC Name | 2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | [1] |

| Synonyms | 6-Fluoropyridine-3-boronic acid pinacol ester | [2][3] |

| CAS Number | 444120-95-0 | [1] |

| Molecular Formula | C₁₁H₁₅BFNO₂ | [1][2] |

| Molecular Weight | 223.05 g/mol | [1][2] |

| Appearance | Solid | |

| Melting Point | 29-33 °C |

Section 2: Thermal Properties and Purity Assessment

Melting Point Analysis

The melting point of a crystalline solid is a critical indicator of its purity.[4] For pure compounds, the melting range is typically sharp, often spanning 0.5-1.5°C.[5] Impurities introduce defects into the crystal lattice, which disrupts the intermolecular forces and consequently lowers and broadens the melting point range.[6] The literature value for this compound is 29-33 °C, indicating it is a low-melting solid at standard room temperature.

Experimental Protocol for Melting Point Determination

This protocol describes a self-validating method for accurately determining the melting point range using a standard digital melting point apparatus. The causality for each step is explained to ensure methodological soundness.

Objective: To accurately determine the melting point range of a solid sample of this compound.

Materials:

-

This compound sample

-

Capillary tubes (sealed at one end)

-

Digital melting point apparatus (e.g., Mel-Temp)

-

Spatula

-

Mortar and pestle (optional, for grinding)

Procedure:

-

Sample Preparation: Place a small amount of the compound on a clean, dry surface. If the crystals are large, gently grind them to a fine powder to ensure uniform packing. Tap the open end of a capillary tube into the powder to collect a small amount of sample. Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end. The packed sample should be 2-3 mm high for optimal heat transfer.[6][7]

-

Apparatus Setup: Place the packed capillary tube into the heating block of the melting point apparatus.

-

Rapid Preliminary Measurement (Optional but Recommended): To save time, first perform a rapid determination by setting a fast heating ramp (e.g., 10-20 °C/min).[5] This provides an approximate melting range and informs the starting temperature for the precise measurement.

-

Accurate Measurement: Allow the apparatus to cool to at least 15-20 °C below the approximate melting point found in the previous step.[5] Insert a new capillary tube with a fresh sample. Set the heating ramp to a slow rate, typically 1-2 °C per minute.

-

Causality: A slow heating rate is critical to ensure the sample and thermometer are in thermal equilibrium, preventing a lag that would result in an artificially high and broad melting range.[6]

-

-

Data Recording: Record two temperatures:

-

Validation: Repeat the accurate measurement at least twice with fresh samples to ensure consistency. Consistent results validate the precision of the technique.

References

- 1. This compound | C11H15BFNO2 | CID 12177222 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. 444120-95-0|2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine|BLD Pharm [bldpharm.com]

- 4. pennwest.edu [pennwest.edu]

- 5. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. byjus.com [byjus.com]

Navigating the Solubility Landscape of 2-Fluoropyridine-5-boronic acid pinacol ester: A Technical Guide for Researchers

An In-depth Exploration of Physicochemical Properties, Solubility Determination Protocols, and Analytical Considerations for a Key Synthetic Building Block

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

2-Fluoropyridine-5-boronic acid pinacol ester is a pivotal reagent in modern medicinal chemistry and drug discovery, primarily utilized in Suzuki-Miyaura cross-coupling reactions to forge new carbon-carbon bonds.[1] Its utility in the synthesis of complex pharmaceutical agents underscores the critical need for a thorough understanding of its solubility characteristics.[1] This in-depth technical guide provides a comprehensive overview of the known physicochemical properties of this compound, outlines detailed experimental protocols for determining its solubility in various solvent systems, and addresses the key analytical challenges associated with this class of compounds. This document is intended to empower researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to effectively utilize this versatile building block in their research endeavors.

Introduction: The Synthetic Versatility and Physicochemical Profile of this compound

The incorporation of a fluoropyridine moiety is a common strategy in the design of bioactive molecules, often imparting desirable pharmacokinetic and metabolic properties. This compound serves as a readily accessible and versatile handle for introducing this structural motif. Its application in the synthesis of biaryl structures, which are prevalent in many active pharmaceutical ingredients, makes it an indispensable tool in the drug discovery pipeline.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These parameters provide a theoretical basis for understanding its potential solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₅BFNO₂ | [2][3][4][5] |

| Molecular Weight | 223.05 g/mol | [2][3][4][5] |

| Appearance | Solid | [3] |

| Melting Point | 29-33 °C | [3] |

| CAS Number | 444120-95-0 | [2][3] |

Solubility Profile: Known Data and Predictive Analysis

Direct, quantitative solubility data for this compound is limited. However, based on its chemical structure and data from analogous compounds, we can infer its likely solubility characteristics and highlight the existing experimentally determined data point.

Known Quantitative Solubility

To date, the most concrete quantitative solubility data point available is in Dimethyl Sulfoxide (DMSO).

| Solvent | Solubility (mg/mL) | Molar Concentration (M) | Notes | Source |

| DMSO | 100 | ~0.448 | Ultrasonic assistance may be required. Hygroscopic DMSO can impact solubility; use freshly opened solvent. | [6] |

Predicted Solubility in Common Organic Solvents

The pinacol ester functional group generally enhances the solubility of boronic acids in organic solvents. Studies on phenylboronic acid and its pinacol ester have shown that the ester is significantly more soluble in solvents such as chloroform, acetone, and ethers compared to the parent acid.[2][7] This trend is expected to hold for this compound.

-

High Expected Solubility: In polar aprotic solvents like Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), and Tetrahydrofuran (THF), as well as chlorinated solvents like Dichloromethane (DCM) and Chloroform.

-

Moderate to Good Expected Solubility: In alcohols such as methanol and ethanol, and ketones like acetone.

-

Low Expected Solubility: In non-polar hydrocarbon solvents like hexanes and methylcyclohexane.

Aqueous Solubility Considerations

Boronic acid pinacol esters are generally susceptible to hydrolysis, which complicates the determination of true aqueous solubility. The ester can hydrolyze to the corresponding boronic acid and pinacol. This instability in aqueous media is a critical consideration for both storage and experimental design. The resulting boronic acid may exhibit different solubility characteristics.

Experimental Determination of Solubility: A Step-by-Step Protocol

Given the limited availability of public data, researchers will often need to determine the solubility of this compound in their specific solvent systems. The following section provides a detailed, adaptable protocol based on the dynamic (polythermal) method, which is well-suited for boronic esters.[2][7]

The Dynamic Method for Solubility Determination

This method involves heating a biphasic sample of known composition while monitoring for the disappearance of the solid phase, which indicates the point of saturation at that temperature.

Caption: Workflow for the dynamic method of solubility determination.

Materials and Equipment:

-

This compound

-

High-purity solvents of interest

-

Analytical balance

-

Sealed glass vials with magnetic stir bars

-

Controlled heating/cooling block with stirring capabilities

-

Thermometer or temperature probe

-

Optional: Turbidity sensor or laser light source and detector for precise endpoint determination

Protocol:

-

Sample Preparation:

-

Accurately weigh a specific amount of this compound into a glass vial.

-

Add a precise volume or mass of the desired solvent to the vial.

-

Add a magnetic stir bar and securely seal the vial.

-

-

Equilibration and Measurement:

-

Place the vial in the heating block and begin stirring to ensure a uniform suspension.

-

Slowly heat the sample at a controlled rate (e.g., 0.5 °C per minute).

-

Carefully observe the sample. The temperature at which the last solid particles dissolve is the saturation temperature for that specific concentration. For more accurate determination, a turbidity meter can be used to detect the disappearance of turbidity.[2][7]

-

-

Data Collection and Analysis:

-

Record the temperature of complete dissolution.

-

Repeat the experiment with different known concentrations of the solute in the same solvent to generate a solubility curve as a function of temperature.

-

Isothermal Shake-Flask Method

An alternative is the traditional shake-flask method, which is particularly useful for determining solubility at a specific temperature.

Protocol:

-

Supersaturation: Add an excess amount of this compound to a known volume of solvent in a sealed vial.

-

Equilibration: Agitate the vial at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the undissolved solid to settle, or centrifuge the sample to pellet the excess solid.

-

Quantification: Carefully extract an aliquot of the supernatant and determine the concentration of the dissolved solute using a suitable analytical method (see Section 4).

Analytical Techniques for Concentration Measurement: Mitigating Hydrolysis

A significant challenge in the analysis of boronic acid pinacol esters is their propensity for hydrolysis to the corresponding boronic acid, especially in the presence of water or protic solvents.[8] This can lead to inaccurate solubility measurements. Therefore, the choice of analytical methodology is critical.

Caption: Key analytical challenge and recommended mitigation strategies.

Recommended Analytical Methods

-

Non-Aqueous Capillary Electrophoresis (NACE): This technique is highly effective for analyzing boronic esters as it avoids the use of aqueous mobile phases, thereby preventing on-column hydrolysis. NACE can accurately quantify the ester and any corresponding boronic acid impurity.[9]

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): While traditional RP-HPLC with aqueous-organic mobile phases can induce hydrolysis, modified conditions can be employed. The use of a non-aqueous, aprotic diluent and a highly basic mobile phase (e.g., pH 12.4) with an ion-pairing reagent has been shown to stabilize pinacolboronate esters during analysis.[8]

Sample Preparation for Analysis

To minimize hydrolysis during sample preparation for solubility studies:

-

Use anhydrous solvents for dilutions.

-

Prepare samples immediately before analysis.

-

Avoid exposure to atmospheric moisture.

Safety and Handling

This compound should be handled in accordance with good laboratory practices.

-

Hazards: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[2][3]

-

Precautions: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a fume hood.[8][10][11][12]

-

Storage: Store in a tightly sealed container in a cool, dry place.[11][12]

Conclusion

While a comprehensive public database of solubility for this compound is not yet available, this guide provides the necessary theoretical framework and practical protocols for researchers to determine this crucial parameter. By understanding its physicochemical properties, employing robust experimental methods like the dynamic or shake-flask techniques, and utilizing appropriate analytical strategies that mitigate the risk of hydrolysis, scientists can confidently and accurately assess the solubility of this important synthetic building block. This knowledge is paramount for optimizing reaction conditions, streamlining purification processes, and ultimately accelerating the pace of drug discovery and development.

References

- 1. Development and examination of solubility measurement methods for drug solubility determination | Semantic Scholar [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. This compound | C11H15BFNO2 | CID 12177222 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-氟嘧啶-5-硼酸频哪醇酯 ≥95% | Sigma-Aldrich [sigmaaldrich.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. d-nb.info [d-nb.info]

- 8. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound | 444120-95-0 [m.chemicalbook.com]

- 11. DSpace [kuscholarworks.ku.edu]

- 12. 2-Fluoropyridine-3-boronic acid pinacol ester, 95%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

Technical Guide: Spectroscopic Characterization of 2-Fluoropyridine-5-boronic acid pinacol ester

Abstract: This guide provides an in-depth analysis of the key spectroscopic data required for the unequivocal identification and quality assessment of 2-Fluoropyridine-5-boronic acid pinacol ester (CAS: 444120-95-0).[1] As a critical building block in modern medicinal chemistry and materials science, particularly in Suzuki-Miyaura cross-coupling reactions, rigorous structural confirmation is paramount. This document details the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, explains the underlying principles for interpreting these spectra, and provides standardized protocols for data acquisition. This guide is intended for researchers, chemists, and quality control professionals in the fields of pharmaceutical development and organic synthesis.

Introduction and Molecular Structure

This compound is a bifunctional organic compound featuring a fluorinated pyridine heterocycle and a boronic acid pinacol ester. The fluorine atom at the 2-position significantly modulates the electronic properties of the pyridine ring, influencing its reactivity in cross-coupling reactions. The pinacol ester group provides stability and improves solubility in organic solvents compared to the corresponding free boronic acid, making it an ideal reagent for synthetic applications.

The combination of these distinct functional groups gives rise to a unique spectroscopic fingerprint. A multi-technique approach, leveraging ¹H, ¹³C, ¹¹B, and ¹⁹F NMR, alongside Mass Spectrometry, provides a self-validating system for structural confirmation and purity analysis.

Below is the annotated molecular structure, highlighting the key nuclei for the spectroscopic analysis that will be discussed.

References

A Technical Guide to 2-Fluoropyridine-5-boronic Acid Pinacol Ester: From Commercial Availability to Application in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoropyridine-5-boronic acid pinacol ester, with the CAS Number 444120-95-0, is a pivotal reagent in modern organic synthesis, particularly valued within the pharmaceutical and agrochemical industries.[1] Its utility primarily stems from its role as a versatile building block in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This reaction facilitates the formation of carbon-carbon bonds, enabling the construction of complex molecular architectures, especially biaryl and heteroaryl structures that are prevalent in many bioactive compounds.[1] The presence of a fluorine atom on the pyridine ring can significantly influence the electronic properties of the molecule, potentially enhancing reactivity and providing a site for further functionalization or metabolic blocking in drug candidates. This guide provides a comprehensive overview of the commercial availability, synthesis, purification, and applications of this compound, with a focus on its practical use in research and development.

Physicochemical Properties

| Property | Value |

| CAS Number | 444120-95-0 |

| Molecular Formula | C11H15BFNO2 |

| Molecular Weight | 223.05 g/mol |

| Appearance | White to light yellow powder or solid |

| Melting Point | 29-33 °C |

| Purity | Typically ≥95% to >98% |

| Synonyms | 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, 6-Fluoropyridine-3-boronic acid pinacol ester |

Commercial Availability

This compound is readily available from a variety of chemical suppliers. Researchers can procure this reagent in quantities ranging from grams to kilograms, with purity levels typically exceeding 95%.

Table of Commercial Suppliers:

| Supplier | Purity | Available Quantities |

| Sigma-Aldrich (Merck) | ≥95% | Gram to bulk quantities |

| TCI America | >98.0% | Gram to bulk quantities |

| ChemScene | ≥97% | Gram to bulk quantities |

| MedchemExpress | >98% | Milligram to gram quantities |

| BLDpharm | ≥97% | Gram to bulk quantities |

| Thermo Scientific | 95% | Gram quantities |

| Lucerna-Chem AG | >99% | Gram quantities |

Storage conditions are critical for maintaining the integrity of the compound. It is typically recommended to store it under an inert atmosphere at 2-8°C.

Synthesis and Purification

While commercially available, an in-house synthesis of this compound may be necessary for specific research needs or large-scale campaigns. A common synthetic route involves a metal-halogen exchange reaction from a suitable halogenated precursor, followed by borylation. A plausible synthesis can be adapted from procedures for analogous compounds, such as the one described for a bromo-fluoro-pyridine derivative in patent EP1479685A1.[2]

Synthetic Workflow Diagram

References

A Comprehensive Technical Guide to the Storage and Handling of 2-Fluoropyridine-5-boronic acid pinacol ester

This guide provides an in-depth analysis of the optimal storage and handling conditions for 2-Fluoropyridine-5-boronic acid pinacol ester (CAS 444120-95-0), a critical building block in pharmaceutical and materials science research. Adherence to these protocols is paramount for preserving the reagent's integrity, ensuring experimental reproducibility, and maximizing synthetic yields.

Foundational Principles: Understanding Inherent Instabilities

This compound, like many organoboron compounds, is a stable solid under optimal conditions but is susceptible to two primary degradation pathways: hydrolysis and protodeboronation.[1][2] While the pinacol ester form offers significantly more stability than the corresponding free boronic acid, it is not immune to these issues.[2]

-

Hydrolysis: The presence of moisture can cleave the boronic ester bond, reverting the compound to 2-fluoropyridine-5-boronic acid and pinacol.[3][4] This not only changes the stoichiometry of reactions but introduces a more polar and potentially less stable species into the workflow.

-

Protodeboronation: This is an undesired side reaction where the carbon-boron bond is cleaved and replaced with a carbon-hydrogen bond, yielding 2-fluoropyridine.[5][6] This process consumes the active reagent and generates a significant impurity. Protodeboronation can be particularly problematic in basic aqueous media, which are common conditions for Suzuki-Miyaura cross-coupling reactions.[1][7][8]

Understanding these vulnerabilities is the cornerstone of designing a robust storage and handling strategy. The goal is to create an environment that minimizes exposure to the catalysts of these degradation reactions: water, and to a lesser extent, acidic or basic conditions.[1][5][6]

Core Storage and Handling Protocols

Based on safety data sheets (SDS) and best practices for organoboron compounds, the following conditions are mandated to ensure long-term stability.[9]

Table 1: Recommended Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | -20°C for long-term storage (years).[10] 2-8°C for short-term storage (months).[11] | Reduces the kinetic rate of potential degradation reactions. |

| Atmosphere | Inert Gas (Argon or Nitrogen). | Displaces atmospheric moisture and oxygen, directly inhibiting hydrolysis. |

| Container | Tightly sealed, amber glass vial or other opaque container. | Prevents exposure to moisture and light, which can potentially accelerate degradation. |

| Moisture | Store in a desiccated environment (e.g., desiccator cabinet). | Provides an additional barrier against moisture ingress, especially for frequently accessed containers. |

Protocol 1: Long-Term Archival Storage

-

Inspect: Upon receipt, verify the container seal is intact.

-

Inert: If the original packaging is not under an inert atmosphere, transfer the solid to a tared, dry amber vial in a glovebox or under a steady stream of argon.

-

Seal: Tightly cap the vial and wrap the cap-vial interface with Parafilm® as an extra precaution against moisture.

-

Label: Clearly label the vial with the compound name, CAS number, date received, and storage conditions.

-

Store: Place the sealed vial inside a secondary container with a desiccant and store at -20°C.[10]

Protocol 2: Active Use and Handling

-

Equilibration: Before opening, allow the container to warm to room temperature in a desiccator (approx. 30-60 minutes). This is a critical step to prevent condensation of atmospheric moisture onto the cold solid.

-

Inert Environment: Whenever possible, handle the reagent in a glovebox or under a positive pressure of inert gas.

-

Dispensing: Use a clean, dry spatula to quickly dispense the required amount. Do not leave the container open to the atmosphere for extended periods.

-

Resealing: Immediately after dispensing, purge the vial headspace with argon or nitrogen before tightly resealing.

-

Return to Storage: Return the container to the appropriate storage condition (2-8°C for daily/weekly use).

Logical Workflow for Reagent Management

To ensure the integrity of the stock material over its lifetime, a systematic workflow should be implemented. Aliquoting is a highly recommended practice to prevent contamination and repeated temperature cycling of the main stock.

Caption: Recommended workflow for handling this compound.

Understanding Degradation: A Mechanistic View

The stability of boronic esters is a nuanced topic. While esterification is a common strategy to protect against protodeboronation, the hydrolysis of the ester can be a key step in the overall degradation process.[1][8]

Caption: Primary degradation pathways for boronic acid pinacol esters.

Studies have shown that for many heteroaryl boronic esters, hydrolysis to the free boronic acid can precede protodeboronation, especially under basic conditions.[1][7] Therefore, preventing moisture ingress is the single most effective strategy for preservation, as it blocks the initial and often dominant degradation step.

Quality Control: A Self-Validating Protocol

Visual inspection alone is insufficient to determine the quality of the reagent. A simple ¹H NMR spectrum can serve as an effective quality control check.

Protocol 3: Quality Control via ¹H NMR Spectroscopy

-

Sample Prep: Carefully weigh a small sample (2-5 mg) under an inert atmosphere and dissolve it in an appropriate deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Ensure the solvent is from a fresh, sealed bottle to minimize water content.

-

Acquisition: Acquire a standard ¹H NMR spectrum.

-

Analysis:

-

Intact Reagent: Look for the characteristic sharp singlet around 1.3 ppm corresponding to the 12 equivalent protons of the two methyl groups on the pinacol moiety.

-

Hydrolysis: The presence of a new singlet corresponding to the protons of free pinacol is a clear indicator of hydrolysis.

-

Protodeboronation: The appearance of signals corresponding to 2-fluoropyridine indicates protodeboronation. Compare the integration of the aromatic signals of the desired product with those of the impurity to quantify the extent of degradation.

-

By periodically running this simple QC check, laboratories can validate the integrity of their stock, ensuring that observed issues in a reaction are not due to reagent degradation.

References

- 1. research.ed.ac.uk [research.ed.ac.uk]

- 2. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]

- 3. Boronic acid - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. connectsci.au [connectsci.au]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ndl.ethernet.edu.et [ndl.ethernet.edu.et]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

Methodological & Application

Application Notes & Protocols: 2-Fluoropyridine-5-boronic acid pinacol ester in Suzuki-Miyaura Coupling

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern synthetic chemistry, enabling the formation of C-C bonds that are crucial for constructing complex molecular architectures.[1] This guide provides a detailed examination of 2-Fluoropyridine-5-boronic acid pinacol ester , a key building block for introducing the 2-fluoropyridine motif into target molecules.[2][3] Fluorinated pyridines are of high interest in medicinal chemistry, as the fluorine atom can significantly modulate a molecule's physicochemical and pharmacological properties, such as metabolic stability, lipophilicity, and binding affinity.[1] These application notes offer a comprehensive overview, from the reagent's profile and mechanistic considerations to validated, step-by-step protocols and troubleshooting advice for its successful application in Suzuki-Miyaura coupling.

Reagent Profile and Handling

This compound is a stable, solid reagent that serves as an effective nucleophilic partner in palladium-catalyzed cross-coupling reactions.[4] The pinacol ester group offers greater stability compared to the corresponding boronic acid, reducing the propensity for protodeboronation, a common side reaction with heteroaryl boronic acids.[1][5]

| Property | Value | Source |

| Chemical Formula | C₁₁H₁₅BFNO₂ | [6] |

| Molecular Weight | 223.05 g/mol | [6] |

| Appearance | White to off-white solid | |

| Melting Point | 29-33 °C | |

| CAS Number | 444120-95-0 | [6] |

Storage and Handling:

-

Storage: Store refrigerated in a tightly sealed container to maintain product quality.[7] The compound is stable under recommended storage conditions.[7] For stock solutions, it is recommended to store at -20°C for up to a month or -80°C for up to six months to prevent inactivation from freeze-thaw cycles.[4]

-

Handling: Handle in a well-ventilated area.[8] Avoid breathing dust.[7] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[7][8] Ensure eyewash stations and safety showers are nearby.[7]

-

Incompatibilities: Avoid strong oxidizing agents and acids.[7][8]

Mechanism and Key Scientific Considerations

The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium complex.[9] Understanding this mechanism is key to rational protocol design and troubleshooting.

The accepted mechanism involves three primary steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond, forming a Pd(II) complex.[9] The reactivity of the halide is typically I > Br > Cl, with chlorides often requiring more active catalyst systems.[9]

-

Transmetalation: The organoboron species, activated by a base, transfers its organic group (the 2-fluoropyridinyl moiety in this case) to the Pd(II) complex.[9][10] The base is crucial for forming a more nucleophilic "ate" complex from the boronic ester.[10] Recent studies have shown that boronic esters can also transmetalate directly without prior hydrolysis.[11][12]

-

Reductive Elimination: The two organic partners on the Pd(II) complex couple and are eliminated, forming the desired biaryl product and regenerating the Pd(0) catalyst, which re-enters the cycle.[9][13]

Causality Behind Experimental Choices:

-

Catalyst/Ligand Selection: The choice of palladium source and phosphine ligand is critical. For heteroaryl couplings, especially with potentially coordinating pyridine nitrogens, catalysts like Pd(dppf)Cl₂ or systems with bulky, electron-rich phosphine ligands (e.g., SPhos) are often preferred.[14][15] These ligands facilitate the oxidative addition step and prevent catalyst inhibition by the pyridine nitrogen.[5][16]

-

Base Selection: The base plays a profound role.[17] It must be strong enough to facilitate transmetalation but not so strong as to cause unwanted side reactions like ester hydrolysis or reagent decomposition. Common choices include K₂CO₃, Na₂CO₃, K₃PO₄, and Cs₂CO₃ . The presence of water can be beneficial, potentially by hydrolyzing the pinacol ester to the more reactive boronic acid in situ.[15][18][19]

-

Solvent Choice: Aprotic solvents like 1,4-dioxane, toluene, or DME , often with added water, are standard.[13][20] The solvent must solubilize the reagents and be stable at the required reaction temperatures (typically 80-120 °C).[13][20] Thoroughly degassing the solvent is essential to prevent oxidation and deactivation of the Pd(0) catalyst.[20]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling (Thermal Heating)

This protocol provides a robust starting point for coupling this compound with a variety of aryl or heteroaryl bromides.

Materials:

-

This compound (1.2 equivalents)

-

Aryl/Heteroaryl Bromide (1.0 equivalent, limiting reagent)

-

Pd(dppf)Cl₂ (3 mol%)

-

Potassium Carbonate (K₂CO₃) (2.0 equivalents)

-

1,4-Dioxane (degassed)

-

Water (degassed)

-

Reaction vessel (e.g., Schlenk tube or sealed vial) with a magnetic stir bar

-

Inert gas supply (Argon or Nitrogen)

Step-by-Step Methodology:

-

Reaction Setup: To an oven-dried reaction vessel containing a stir bar, add the aryl bromide (1.0 equiv.), this compound (1.2 equiv.), Pd(dppf)Cl₂ (0.03 equiv.), and K₂CO₃ (2.0 equiv.).[14]

-

Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.[20][21]

-

Solvent Addition: Add degassed 1,4-dioxane and degassed water via syringe to achieve a final concentration of 0.1-0.5 M with respect to the limiting aryl bromide. A common solvent ratio is 4:1 or 5:1 dioxane:water.[13][15]

-

Heating: Place the vessel in a preheated oil bath or heating block and stir vigorously at 90-110 °C.[14][20]

-

Monitoring: Monitor the reaction's progress by TLC or LC-MS until the limiting reagent is consumed (typically 8-24 hours).[14][20]

-

Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate (EtOAc) and wash with water and then brine.[20][21]

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.[20][21]

-

Purification: Purify the resulting crude product by flash column chromatography on silica gel to obtain the desired biaryl product.[20][21]

Optimized Conditions for Different Coupling Partners

Reaction conditions may need to be optimized for specific substrates, particularly for less reactive aryl chlorides.

| Coupling Partner | Catalyst (mol%) | Base (equiv.) | Solvent System | Temp (°C) | Typical Time (h) | Notes |

| Aryl Bromides | Pd(dppf)Cl₂ (3%) | K₂CO₃ (2.0) | Dioxane/H₂O (4:1) | 100 | 8-16 | A reliable starting point for most electron-rich and electron-neutral partners. |

| Aryl Chlorides | Pd(OAc)₂ (2%) / SPhos (4%) | K₃PO₄ (3.0) | Toluene/H₂O (10:1) | 110 | 12-24 | More active catalyst systems are needed for the challenging oxidative addition of the C-Cl bond. |

| Aryl Triflates | Pd(OAc)₂ (2%) / PCy₃ (4%) | K₃PO₄ (2.0) | Dioxane | 80 | 6-12 | Triflates are more reactive than chlorides and can often be coupled under milder conditions.[10] |

| Heteroaryl Bromides | XPhos Pd G3 (2%) | K₃PO₄ (3.0) | Dioxane/H₂O (5:1) | 110 | 12-24 | Bulky, electron-rich ligands help mitigate catalyst inhibition by the heteroaryl substrate.[20] |

Visualization of Key Processes

Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Workflow

Caption: A standard workflow for Suzuki-Miyaura reaction setup and purification.

Troubleshooting Guide

Even with robust protocols, challenges can arise. This guide addresses common issues.

Caption: A decision tree for troubleshooting common Suzuki-Miyaura coupling issues.[1][20]

References

- 1. benchchem.com [benchchem.com]

- 2. This compound | Crispr Update [crisprupdate.com]

- 3. This compound by MedChem Express, Cat. No. HY-W012386-5G | Lucerna-Chem AG [shop.lucerna-chem.ch]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | C11H15BFNO2 | CID 12177222 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.pt [fishersci.pt]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Suzuki Coupling [organic-chemistry.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. scholarship.claremont.edu [scholarship.claremont.edu]

- 19. cdnsciencepub.com [cdnsciencepub.com]

- 20. benchchem.com [benchchem.com]

- 21. benchchem.com [benchchem.com]

The Strategic deployment of 2-Fluoropyridine-5-boronic acid pinacol ester in Modern Medicinal Chemistry: Application Notes and Protocols

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine atoms and nitrogen-containing heterocycles into molecular scaffolds is a cornerstone of rational drug design. The 2-fluoropyridine moiety, in particular, has emerged as a privileged structural motif, offering a unique combination of physicochemical properties that can enhance metabolic stability, modulate pKa, and improve target engagement.[1][2] 2-Fluoropyridine-5-boronic acid pinacol ester stands as a critical building block for introducing this valuable fragment, primarily through the robust and versatile Suzuki-Miyaura cross-coupling reaction. This guide provides an in-depth exploration of the applications of this reagent in medicinal chemistry, complete with detailed protocols and insights into its strategic use in the synthesis of complex pharmaceutical agents.

The 2-Fluoropyridine Moiety: A Gateway to Enhanced Drug-Like Properties

The substitution of a hydrogen atom with fluorine, the most electronegative element, imparts profound effects on the electronic and conformational properties of a molecule.[1] In the context of a pyridine ring, the placement of a fluorine atom at the 2-position offers several advantages for drug development professionals:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, rendering it resistant to metabolic cleavage by cytochrome P450 enzymes. This can significantly prolong the half-life of a drug candidate, a crucial factor in achieving a desirable pharmacokinetic profile.

-

Modulation of Basicity: The electron-withdrawing nature of the fluorine atom lowers the pKa of the pyridine nitrogen. This fine-tuning of basicity can be critical for optimizing solubility, cell permeability, and off-target activity, particularly against ion channels.

-

Enhanced Target Interactions: The polarized C-F bond can participate in favorable dipole-dipole interactions and hydrogen bonds with biological targets, potentially increasing binding affinity and selectivity.

-

Improved Lipophilicity: Fluorine substitution generally increases the lipophilicity of a molecule, which can enhance its ability to cross cellular membranes and reach intracellular targets.[1]

Core Application: Suzuki-Miyaura Cross-Coupling Reactions

The primary utility of this compound lies in its role as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[3][4] This powerful carbon-carbon bond-forming reaction enables the efficient construction of biaryl and heteroaryl structures, which are prevalent in a vast array of clinically successful drugs.

The pinacol ester of the boronic acid offers enhanced stability and ease of handling compared to the free boronic acid, making it a preferred reagent in many synthetic campaigns.

References

- 1. "Synthesis and Structure-Activity Relationship of Boronic Acid Bioisost" by Yali Kong, Michael C. Edler et al. [digitalcommons.odu.edu]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

using 2-Fluoropyridine-5-boronic acid pinacol ester as a building block in organic synthesis

A Versatile and Strategic Building Block in Modern Organic Synthesis

Introduction: The Strategic Advantage of Fluorinated Pyridines

In the landscape of contemporary organic synthesis, particularly within medicinal chemistry and materials science, the strategic incorporation of fluorine into molecular scaffolds is a widely employed strategy to modulate key physicochemical and pharmacological properties. 2-Fluoropyridine-5-boronic acid pinacol ester has emerged as a highly valuable building block, offering a unique combination of a fluorine-substituted pyridine ring and a versatile boronic ester handle. This convergence of functionalities provides chemists with a powerful tool for the synthesis of complex molecules with tailored characteristics.

The presence of a fluorine atom on the pyridine ring can significantly enhance metabolic stability, improve binding affinity to biological targets, and modulate lipophilicity and membrane permeability.[1] The pyridine nitrogen itself serves as a crucial hydrogen bond acceptor and influences the molecule's overall basicity (pKa). The boronic acid pinacol ester functionality is a robust and well-behaved precursor for a variety of cross-coupling reactions, most notably the Suzuki-Miyaura reaction, enabling the facile construction of carbon-carbon bonds.[1]

This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound. We will delve into its properties, provide detailed, field-proven protocols for its application in the Suzuki-Miyaura coupling, and explore other potential synthetic transformations.

Physicochemical Properties and Handling Guidelines

A thorough understanding of the reagent's characteristics is fundamental to its successful application, ensuring both optimal reaction performance and safe laboratory practice.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₅BFNO₂ | PubChem[2] |

| Molecular Weight | 223.05 g/mol | PubChem[2] |

| Appearance | White to off-white solid/crystalline powder | N/A |

| Melting Point | 29-33 °C (lit.) | N/A |

| Solubility | Soluble in common organic solvents (e.g., Dioxane, THF, DMF, Toluene) | N/A |

| Storage Conditions | Store at 2-8 °C under an inert atmosphere (Nitrogen or Argon). Moisture sensitive. | N/A |

Handling and Safety Precautions: this compound is classified as an irritant. It is imperative to handle this reagent in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat. Due to its sensitivity to moisture, which can lead to hydrolysis of the boronic ester, it is crucial to handle and store the compound under anhydrous and inert conditions to maintain its reactivity.

The Suzuki-Miyaura Cross-Coupling: A Core Application

The Suzuki-Miyaura cross-coupling reaction stands as the most prominent and powerful application of this compound. This palladium-catalyzed reaction facilitates the formation of a C-C bond between the pyridine C5 position and a wide array of sp²-hybridized carbon atoms of aryl, heteroaryl, or vinyl halides and triflates.

Mechanistic Rationale: The "Why" Behind the Reagents

The catalytic cycle of the Suzuki-Miyaura reaction is a well-elucidated process that underpins the selection of each reaction component.

Figure 1: Catalytic cycle of the Suzuki-Miyaura reaction.

-

Catalyst (Pd(0)Ln): The choice of palladium catalyst and its associated ligands is critical. For electron-deficient heteroaryl boronates like this compound, electron-rich and bulky phosphine ligands such as those in Pd(dppf)Cl₂ are often effective. These ligands facilitate both the initial oxidative addition of the aryl halide to the Pd(0) center and the final reductive elimination step that forms the product.[3][4]

-

Base: A base is essential for the activation of the boronic ester. It promotes the formation of a more nucleophilic boronate species, which is necessary for the transmetalation step where the organic group is transferred from boron to palladium.[5] Common choices include inorganic bases like potassium carbonate (K₂CO₃) or sodium phosphate (Na₃PO₄).

-